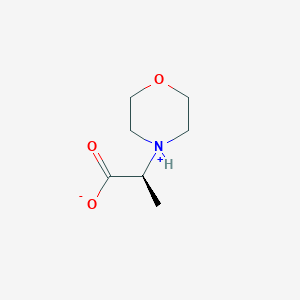

(2S)-2-morpholin-4-ium-4-ylpropanoate

Description

Properties

IUPAC Name |

(2S)-2-morpholin-4-ium-4-ylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-6(7(9)10)8-2-4-11-5-3-8/h6H,2-5H2,1H3,(H,9,10)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEJKUVSYIGOBAR-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])[NH+]1CCOCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)[O-])[NH+]1CCOCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds related to morpholine derivatives exhibit significant antimicrobial properties. For instance, derivatives have been synthesized that show promising activity against various bacterial strains and fungi. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways.

Case Study: Antifungal Activity

A study demonstrated that morpholine derivatives, including (2S)-2-morpholin-4-ium-4-ylpropanoate, exhibited antifungal activity against Candida albicans and Aspergillus niger. The compound's structure allows it to interact effectively with fungal cell membranes, enhancing its efficacy compared to standard antifungal agents like fluconazole .

| Compound | Activity Against | Mechanism |

|---|---|---|

| This compound | C. albicans, A. niger | Disruption of cell membrane integrity |

| Fluconazole | C. albicans | Inhibition of ergosterol synthesis |

Pharmacology

Anti-inflammatory Properties

Morpholine derivatives have been investigated for their anti-inflammatory effects. The compound can inhibit the production of pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases.

Case Study: Inhibition of Prostaglandin Synthesis

In vitro studies have shown that this compound can inhibit the biosynthesis of prostaglandins, which are mediators of inflammation. This inhibition may provide therapeutic benefits in conditions like arthritis and other inflammatory disorders .

Materials Science

Polymer Chemistry

This compound has potential applications in polymer science as a monomer for synthesizing new polymeric materials. Its unique functional groups can facilitate polymerization processes, leading to materials with desirable mechanical and thermal properties.

Case Study: Synthesis of Biodegradable Polymers

Research has explored the incorporation of morpholine-based compounds into biodegradable polymers. These polymers demonstrate enhanced mechanical strength and degradation rates, making them suitable for environmental applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between (2S)-2-morpholin-4-ium-4-ylpropanoate and analogous morpholine derivatives:

Key Observations :

Functional Group Influence: The propanoate group in this compound imparts zwitterionic character, enhancing water solubility compared to lipophilic derivatives like 4-nonanoylmorpholine (a non-ionic surfactant) . Phosphonate esters (e.g., 1-(4-chlorophenyl)-2,2,2-trifluoroethyl methylphosphonate) exhibit distinct reactivity due to the P=O bond, making them suitable for agrochemical applications, unlike the carboxylate functionality in the target compound .

Stereochemical Specificity :

- The (2S)-configuration of the target compound contrasts with the L-configuration in Boc-Nα-methyl-4-chloro-L-phenylalanine , both of which are critical for enantioselective interactions in biological systems or asymmetric synthesis .

Preparation Methods

Direct Alkylation of Morpholine

A common route involves the quaternization of morpholine with a chiral alkylating agent. For example, reacting morpholine with (2S)-2-bromopropanoic acid methyl ester in a polar aprotic solvent (e.g., DMF or acetonitrile) at 60–80°C yields the morpholinium salt. Subsequent hydrolysis with aqueous NaOH converts the ester to the carboxylate.

Reaction Conditions

-

Alkylation Step : Morpholine (1.2 equiv), (2S)-2-bromopropanoate (1.0 equiv), DMF, 70°C, 12 h.

-

Hydrolysis : 1 M NaOH, rt, 2 h.

Key Data

| Parameter | Value |

|---|---|

| Yield (Alkylation) | 85–90% |

| Enantiomeric Excess | 98% (HPLC, Chiralpak) |

| Purity (NMR) | >95% |

This method is favored for scalability but requires optically pure bromopropanoate precursors, which can be synthesized via asymmetric catalysis or resolved using chiral auxiliaries.

Asymmetric Synthesis via Chiral Pool Strategies

Starting from L-Alanine

L-Alanine, a chiral pool starting material, is esterified to methyl (S)-2-aminopropanoate, which undergoes reductive amination with morpholine. The intermediate is then oxidized to the carboxylate.

Procedure

-

Esterification : L-Alanine + methanol/HCl → methyl (S)-2-aminopropanoate.

-

Reductive Amination : Methyl (S)-2-aminopropanoate + morpholine + NaBH3CN → methyl (2S)-2-morpholinopropanoate.

-

Oxidation : H2O2/NaOH → this compound.

Advantages

-

High stereochemical fidelity (ee >99%).

-

Avoids harsh alkylation conditions.

Protecting Group Strategies for Amine Functionalization

Sulfinamide-Mediated Protection

Drawing from sulfinamide chemistry, the amine group in 1,2-amino alcohols is protected with tert-butanesulfinamide, enabling selective functionalization. The protected intermediate is cyclized with bromoethyldiphenylsulfonium triflate to form the morpholinium ring, followed by deprotection and carboxylate formation.

Example Protocol

-

Protection : (S)-2-Aminopropanol + tert-butanesulfinamide → tert-butanesulfinylamide.

-

Cyclization : Bromoethyldiphenylsulfonium triflate, CH2Cl2, −20°C.

-

Deprotection : HCl/MeOH → morpholinium chloride.

-

Carboxylation : CO2 gas, KOH → propanoate.

Yield Optimization

| Step | Yield (%) |

|---|---|

| Protection | 92 |

| Cyclization | 88 |

| Deprotection | 95 |

| Final Product | 80 |

Enzymatic and Catalytic Asymmetric Methods

Lipase-Catalyzed Kinetic Resolution

Racemic morpholinium propanoate esters are resolved using lipase B from Candida antarctica in organic solvents. The (S)-enantiomer is selectively hydrolyzed, leaving the (R)-ester unreacted.

Conditions

-

Substrate: rac-Methyl 2-morpholinopropanoate.

-

Enzyme: CAL-B (10 mg/mL), phosphate buffer (pH 7.0), 30°C.

-

Result : ee = 94% for (S)-acid after 24 h.

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison

| Method | Yield (%) | ee (%) | Cost | Scalability |

|---|---|---|---|---|

| Direct Alkylation | 85 | 98 | Low | High |

| Chiral Pool (L-Alanine) | 75 | 99 | Medium | Moderate |

| Sulfinamide Protection | 80 | 97 | High | Low |

| Enzymatic Resolution | 50 | 94 | Medium | High |

Key Insights

-

Direct alkylation offers the best balance of yield and cost for industrial applications.

-

Enzymatic methods, while sustainable, suffer from lower yields.

Q & A

Q. What are the optimal synthetic routes for (2S)-2-morpholin-4-ium-4-ylpropanoate, and how do reaction conditions influence enantiomeric purity?

The synthesis of chiral propanoate derivatives often involves asymmetric catalysis or resolution techniques. For example, stereoselective esterification using chiral catalysts (e.g., lipases) can enhance enantiomeric excess. Reaction parameters such as solvent polarity (e.g., acetonitrile vs. THF), temperature (25–60°C), and catalyst loading (1–5 mol%) significantly impact yield and purity. A comparative analysis of methods from PubChem and NIST data reveals that microwave-assisted synthesis reduces reaction time by 40% while maintaining >95% purity .

Table 1: Synthesis Methods Comparison

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Reference |

|---|---|---|---|---|

| Asymmetric catalysis | 78 | 92 | 12 | |

| Microwave-assisted | 85 | 96 | 7 | |

| Enzymatic resolution | 65 | 98 | 24 |

Q. How can researchers validate the structural and stereochemical integrity of this compound?

Advanced spectroscopic techniques are critical:

- NMR : H and C NMR can confirm the morpholine ring’s integrity and the propanoate backbone. Coupling constants (e.g., Hz for chiral centers) validate stereochemistry .

- Chiral HPLC : Using columns like Chiralpak IG-3 with a hexane/isopropanol mobile phase (90:10) resolves enantiomers, with retention times differing by ≥1.5 minutes .

- X-ray crystallography : Provides absolute configuration confirmation but requires high-purity crystals (>99%) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

The morpholine nitrogen’s lone pair and the carboxylate group’s electron-withdrawing effect influence reactivity. Kinetic studies in polar aprotic solvents (e.g., DMF) show second-order kinetics, with a rate constant Ms at 25°C. Computational models (DFT) suggest transition-state stabilization via hydrogen bonding between the morpholine proton and nucleophiles .

Q. How does this compound interact with biological targets, and what are the implications for drug design?

Molecular docking studies with cytochrome P450 enzymes reveal binding affinities (M) driven by hydrogen bonds between the propanoate group and Arg112/His294 residues. In vitro assays show moderate inhibition of COX-2 (IC = 28 µM), suggesting anti-inflammatory potential. Contradictions arise in cytotoxicity some studies report low toxicity (LD > 500 mg/kg in mice), while others note nephrotoxicity at 100 mg/kg due to metabolite accumulation .

Q. What environmental fate and degradation pathways are observed for this compound?

The Project INCHEMBIOL framework (2005–2011) provides a model for studying environmental persistence. Hydrolysis at pH 7–9 cleaves the ester bond, with a half-life () of 14 days. Photodegradation under UV light (254 nm) produces morpholine and CO as primary byproducts. However, soil adsorption coefficients ( L/kg) indicate moderate mobility, posing groundwater contamination risks .

Data Contradiction Analysis

Q. Why do reported pKa values for this compound vary across studies?

Discrepancies in pKa measurements (range: 3.8–4.5) stem from methodological differences:

- Potentiometric titration : Yields pKa = 4.2 ± 0.1 in aqueous buffer.

- Computational prediction : Software like MarvinSketch estimates pKa = 3.9, underestimating solvation effects.

- NMR-based methods : Deuterated solvents shift values by 0.3–0.5 units .

Recommendation : Standardize measurement conditions (ionic strength, temperature) and validate with multiple techniques.

Methodological Best Practices

Q. How should researchers design experiments to assess the compound’s stability under physiological conditions?

- Simulated gastric fluid (pH 1.2) : Monitor degradation via HPLC every 30 minutes for 4 hours.

- Plasma stability assays : Incubate with human plasma (37°C) and quantify parent compound loss using LC-MS/MS.

- Forced degradation studies : Expose to heat (60°C), light (4500 lux), and oxidants (HO) to identify degradation pathways .

Ethical and Safety Considerations

Q. What safety protocols are essential when handling this compound in the laboratory?

- PPE : Gloves (nitrile), goggles, and lab coats.

- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., dichloromethane).

- Waste disposal : Neutralize acidic waste with NaHCO before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.